![molecular formula C16H22O3S2 B1350647 3-(Isopropylthio)-6,6-diméthyl-4-oxo-4,5,6,7-tétrahydrobenzo[c]thiophène-1-carboxylate d'éthyle CAS No. 175202-44-5](/img/structure/B1350647.png)

3-(Isopropylthio)-6,6-diméthyl-4-oxo-4,5,6,7-tétrahydrobenzo[c]thiophène-1-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

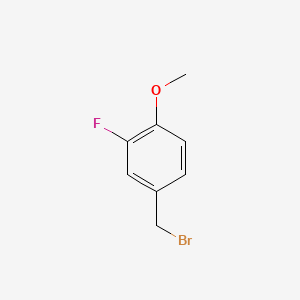

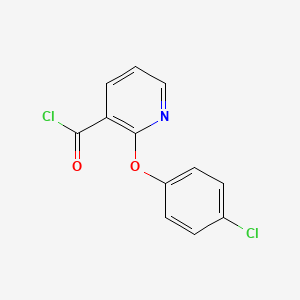

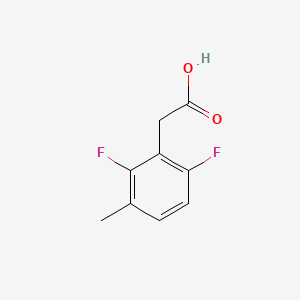

Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a useful research compound. Its molecular formula is C16H22O3S2 and its molecular weight is 326.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale

Le thiophène et ses dérivés ont été rapportés comme possédant une large gamme de propriétés thérapeutiques . Ce sont des composés remarquablement efficaces en ce qui concerne leurs fonctions biologiques et physiologiques telles que :

- Anti-inflammatoire : Les composés contenant un noyau de thiophène présentent des activités comme la 1-[1-(2,5-diméthylthiophène-3-yl)éthyl]-1-hydroxyurée agissant comme un agent anti-inflammatoire .

- Antipsychotique, anti-arythmique, anxiolytique : Ce sont quelques-unes des autres propriétés thérapeutiques des dérivés du thiophène .

- Anti-fongique, antioxydant : Les dérivés du thiophène se sont avérés être des médicaments efficaces dans ces domaines .

- Modulation du récepteur des œstrogènes, anti-mitotique, antimicrobien, inhibition des kinases et anticancéreux : Ce sont quelques-unes des autres applications thérapeutiques des dérivés du thiophène .

Science des matériaux

Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Les molécules à médiation par le thiophène jouent un rôle important dans l’avancement des semi-conducteurs organiques .

Transistors à effet de champ organiques (OFET)

Les dérivés du thiophène jouent un rôle essentiel dans la fabrication de transistors à effet de champ organiques (OFET) .

Diodes électroluminescentes organiques (OLED)

Les molécules avec le système cyclique du thiophène sont utilisées dans la fabrication de diodes électroluminescentes organiques (OLED) .

Applications antivirales et antitumorales

Différentes formes isomères du thiénothiophène ont montré diverses applications telles que l’antiviral et l’antitumoral .

Applications antiglaucomateuses et antimicrobiennes

Les dérivés du thiénothiophène ont été utilisés dans des applications antiglaucomateuses et antimicrobiennes .

Semi-conducteurs, cellules solaires

Les dérivés du thiénothiophène sont également utilisés comme semi-conducteurs et dans les cellules solaires .

Électroluminescents

Les dérivés du thiénothiophène ont des applications dans les électroluminescents .

Propriétés

IUPAC Name |

ethyl 6,6-dimethyl-4-oxo-3-propan-2-ylsulfanyl-5,7-dihydro-2-benzothiophene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3S2/c1-6-19-14(18)13-10-7-16(4,5)8-11(17)12(10)15(21-13)20-9(2)3/h9H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYKSCSPJSZFRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)SC(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381100 |

Source

|

| Record name | Ethyl 6,6-dimethyl-4-oxo-3-[(propan-2-yl)sulfanyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-44-5 |

Source

|

| Record name | Ethyl 6,6-dimethyl-4-oxo-3-[(propan-2-yl)sulfanyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)